![molecular formula C12H16N4O4 B14209207 2,4-Dinitro-N-[2-(pyrrolidin-1-yl)ethyl]aniline CAS No. 832103-06-7](/img/structure/B14209207.png)
2,4-Dinitro-N-[2-(pyrrolidin-1-yl)ethyl]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dinitro-N-[2-(pyrrolidin-1-yl)ethyl]aniline is an organic compound with the molecular formula C12H16N4O4 It is characterized by the presence of a pyrrolidine ring attached to an aniline moiety, which is further substituted with two nitro groups at the 2 and 4 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dinitro-N-[2-(pyrrolidin-1-yl)ethyl]aniline typically involves the nitration of N-[2-(pyrrolidin-1-yl)ethyl]aniline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the 2 and 4 positions of the aniline ring .
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
2,4-Dinitro-N-[2-(pyrrolidin-1-yl)ethyl]aniline can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the nitro groups, making the aromatic ring more susceptible to nucleophilic attack.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, polar aprotic solvents like dimethylformamide (DMF), elevated temperatures.
Major Products Formed
Reduction: 2,4-Diamino-N-[2-(pyrrolidin-1-yl)ethyl]aniline.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
科学的研究の応用
2,4-Dinitro-N-[2-(pyrrolidin-1-yl)ethyl]aniline has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of bioactive molecules, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of advanced materials with specific electronic or optical properties.
Biological Studies: It is utilized in studies investigating the effects of nitroaromatic compounds on biological systems, including their potential as antimicrobial or anticancer agents.
作用機序
The mechanism of action of 2,4-Dinitro-N-[2-(pyrrolidin-1-yl)ethyl]aniline involves its interaction with molecular targets such as enzymes or receptors. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrrolidine ring may enhance the compound’s binding affinity and selectivity towards specific targets .
類似化合物との比較
Similar Compounds
2,4-Dinitroaniline: Lacks the pyrrolidine ring, making it less versatile in terms of biological activity.
N-[2-(Pyrrolidin-1-yl)ethyl]aniline: Lacks the nitro groups, resulting in different reactivity and applications.
2,4-Diamino-N-[2-(pyrrolidin-1-yl)ethyl]aniline:
Uniqueness
2,4-Dinitro-N-[2-(pyrrolidin-1-yl)ethyl]aniline is unique due to the combination of the electron-withdrawing nitro groups and the pyrrolidine ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
特性
CAS番号 |
832103-06-7 |
|---|---|
分子式 |
C12H16N4O4 |
分子量 |
280.28 g/mol |
IUPAC名 |
2,4-dinitro-N-(2-pyrrolidin-1-ylethyl)aniline |
InChI |
InChI=1S/C12H16N4O4/c17-15(18)10-3-4-11(12(9-10)16(19)20)13-5-8-14-6-1-2-7-14/h3-4,9,13H,1-2,5-8H2 |
InChIキー |
LATMAJBYYKDENT-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)CCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


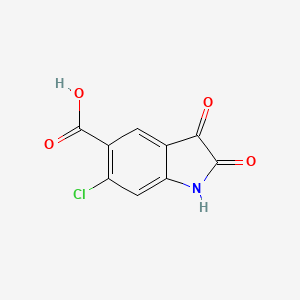
![1-(8-{[(2S)-2-Hydroxy-3-phenylpropanoyl]oxy}octyl)pyridin-1-ium iodide](/img/structure/B14209127.png)
![3,3-Diethyl-5-[2-(1H-imidazol-1-yl)ethyl]oxolan-2-one](/img/structure/B14209130.png)
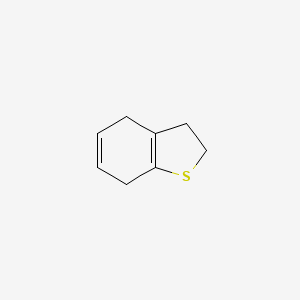
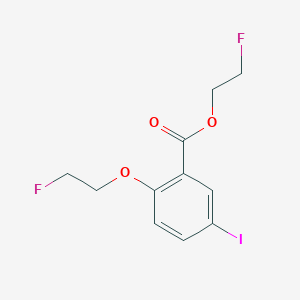
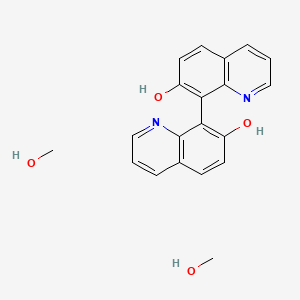

![Diselenide, bis[(2-fluorophenyl)methyl]](/img/structure/B14209163.png)
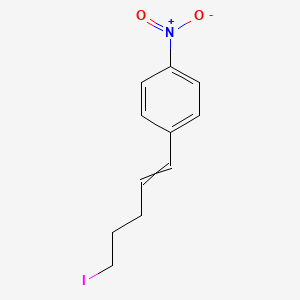
![(2R)-2-[(Phenylcarbamoyl)amino]pent-4-enoic acid](/img/structure/B14209177.png)
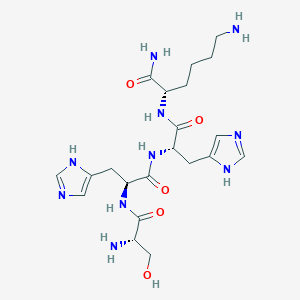
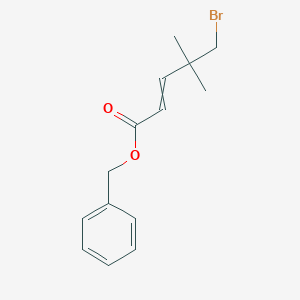
![4-[3-Hydroxy-2-methyl-1-(methylamino)pentan-3-yl]benzene-1,2-diol](/img/structure/B14209190.png)
![1H-Indazole, 4-[(4-chlorophenyl)thio]-6-nitro-1-phenyl-](/img/structure/B14209191.png)
